molecular formula C9H13NO2 B2710080 2-[2-(Aminomethyl)phenoxy]ethan-1-ol CAS No. 182963-88-8

2-[2-(Aminomethyl)phenoxy]ethan-1-ol

Cat. No. B2710080
CAS RN: 182963-88-8
M. Wt: 167.208
InChI Key: LEFZVRBJXDFHRV-UHFFFAOYSA-N
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Description

2-[2-(Aminomethyl)phenoxy]ethan-1-ol is an organic compound with the IUPAC name 2-[2-(aminomethyl)phenoxy]ethanol . It has a molecular weight of 167.21 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for 2-[2-(Aminomethyl)phenoxy]ethan-1-ol is 1S/C9H13NO2/c10-7-8-3-1-2-4-9(8)12-6-5-11/h1-4,11H,5-7,10H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

2-[2-(Aminomethyl)phenoxy]ethan-1-ol is a powder that is stored at room temperature . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Chemistry and Biological Activities

  • Chemical Reactions and Mechanisms : The study by Yokoyama (2015) delved into the acidolysis of lignin model compounds, highlighting the different chemical pathways and mechanisms involved, including the significance of the γ-hydroxymethyl group and hydride transfer mechanisms in the process. This research sheds light on the complex chemical behavior of compounds similar to 2-[2-(Aminomethyl)phenoxy]ethan-1-ol in lignin acidolysis (Yokoyama, 2015).

  • Biological Activities of Phenolic Compounds : Pei et al. (2016) reviewed the bioactivities of p-coumaric acid and its conjugates, which are structurally related to 2-[2-(Aminomethyl)phenoxy]ethan-1-ol. They discussed the antioxidant, anti-cancer, and anti-inflammatory properties, among others, suggesting that such phenolic compounds play a significant role in various health applications (Pei et al., 2016).

  • Pharmacological Review of Chlorogenic Acid : Naveed et al. (2018) provided an extensive review on the pharmacological effects of chlorogenic acid, emphasizing its antioxidant, antibacterial, hepatoprotective, and other therapeutic roles. Given the structural similarities, this review underscores the potential health benefits and mechanisms of action of phenolic compounds, including 2-[2-(Aminomethyl)phenoxy]ethan-1-ol derivatives (Naveed et al., 2018).

Environmental and Health Implications

  • Environmental Photochemistry of Phenols : Rayne et al. (2009) reviewed the direct aqueous environmental photochemistry of phenol and its halogenated derivatives, providing insights into the environmental fate and transformation of such compounds. The review highlights the importance of understanding the environmental impact of phenolic compounds, including potential derivatives of 2-[2-(Aminomethyl)phenoxy]ethan-1-ol (Rayne et al., 2009).

  • Immunomodulatory and Anti-Inflammatory Roles : Yahfoufi et al. (2018) discussed the immunomodulatory and anti-inflammatory roles of polyphenols, detailing how these compounds modulate immunity and exhibit anti-inflammatory mechanisms. This review supports the potential health benefits of 2-[2-(Aminomethyl)phenoxy]ethan-1-ol and related phenolic compounds in treating chronic inflammatory diseases (Yahfoufi et al., 2018).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H315, H318, H335 . These codes indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-[2-(aminomethyl)phenoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-7-8-3-1-2-4-9(8)12-6-5-11/h1-4,11H,5-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFZVRBJXDFHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Aminomethyl)phenoxy]ethan-1-ol

CAS RN

182963-88-8
Record name 2-[2-(aminomethyl)phenoxy]ethan-1-ol
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